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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

Cat. No.: B140358 Get Quote

This guide provides a detailed comparative analysis of 2,3,4-Trimethoxybenzaldehyde and its

isomers, 2,4,5- and 3,4,5-Trimethoxybenzaldehyde, utilizing key spectroscopic techniques. It is

designed for researchers, scientists, and drug development professionals to aid in the

unambiguous structural elucidation of these compounds. The guide summarizes quantitative

data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),

offering a clear distinction between the isomers based on their spectral fingerprints. Detailed

experimental protocols for these analytical techniques are also provided to support the

reproducibility of the presented data.

Spectroscopic Data Summary
The structural differences between the three isomers, though subtle, result in distinct spectral

data that allow for their differentiation. The following tables summarize the key findings from ¹H

NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
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Compound
Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm)

Methoxy Protons
(δ, ppm)

2,3,4-

Trimethoxybenzaldehy

de

~10.3 (s, 1H)

~7.5 (d, J=8.8 Hz,

1H), ~6.8 (d, J=8.8

Hz, 1H)

~4.0 (s, 3H), ~3.9 (s,

3H), ~3.9 (s, 3H)

2,4,5-

Trimethoxybenzaldehy

de

~10.3 (s, 1H)
~7.3 (s, 1H), ~6.5 (s,

1H)

~4.0 (s, 3H), ~3.9 (s,

3H), ~3.8 (s, 3H)

3,4,5-

Trimethoxybenzaldehy

de

~9.8 (s, 1H)[1][2] ~7.1 (s, 2H)[1][2] ~3.9 (s, 9H)[1]

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)

Compound
Aldehyde Carbon
(δ, ppm)

Aromatic Carbons
(δ, ppm)

Methoxy Carbons
(δ, ppm)

2,3,4-

Trimethoxybenzaldehy

de

~189.0

~158.0, ~156.0,

~142.0, ~125.0,

~120.0, ~108.0

~62.0, ~61.0, ~56.0

2,4,5-

Trimethoxybenzaldehy

de

~189.0

~158.0, ~155.0,

~143.0, ~115.0,

~110.0, ~97.0

~56.5, ~56.0, ~55.8

3,4,5-

Trimethoxybenzaldehy

de

~191.0[1]
~153.6, ~143.5,

~131.6, ~106.6[1]
~61.0, ~56.2[1]

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound
C=O Stretch
(Aldehyde)

C-O Stretch (Aryl
Ether)

C-H Stretch
(Aromatic)

2,3,4-

Trimethoxybenzaldehy

de

~1680 (s) ~1270 (s), ~1100 (s) ~2940 (m), ~2840 (m)

2,4,5-

Trimethoxybenzaldehy

de

~1670 (s)[3]
~1215 (s), ~1030 (s)

[3]

~2940 (m), ~2840 (m)

[3]

3,4,5-

Trimethoxybenzaldehy

de

~1690 (s) ~1240 (s), ~1130 (s) ~2940 (m), ~2830 (m)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺•) (m/z) Key Fragment Ions (m/z)

2,3,4-Trimethoxybenzaldehyde 196[4]
181 ([M-CH₃]⁺), 165 ([M-

OCH₃]⁺), 153

2,4,5-Trimethoxybenzaldehyde 196[5]
181 ([M-CH₃]⁺), 168, 153,

125[5]

3,4,5-Trimethoxybenzaldehyde 196[6][7]
181 ([M-CH₃]⁺), 168, 153,

125[7]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
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¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data were acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation

delay of 1 second. A total of 16 scans were collected for each sample.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an

acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024

scans were accumulated to achieve an adequate signal-to-noise ratio.

Data Processing: The free induction decays (FIDs) were Fourier transformed after applying

an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were

phase-corrected, and the baseline was corrected automatically. Chemical shifts are reported

in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed on the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good

contact between the sample and the crystal.

Data Acquisition: The IR spectrum was recorded on an FTIR spectrometer over a range of

4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and

automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a

resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented as percent transmittance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, a dilute

solution of the analyte in dichloromethane was injected.

Ionization: Electron Ionization (EI) was used with an electron energy of 70 eV.
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Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-

400 amu.

Data Processing: The resulting mass spectrum plots the relative abundance of ions against

their m/z ratio.

Structure Elucidation Workflow
The following diagram illustrates the logical workflow for identifying the correct isomer of

trimethoxybenzaldehyde using the discussed spectroscopic methods.

Workflow for Isomer Elucidation

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

Mass Spectrometry
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Caption: Logical workflow for distinguishing trimethoxybenzaldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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